molecular formula C15H15N3O4 B2766584 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide CAS No. 1235391-47-5

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No. B2766584
M. Wt: 301.302
InChI Key: RLHORSIRAGJJST-UHFFFAOYSA-N
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Description

The compound is an organic molecule with a benzodioxole and a pyridazine ring. Benzodioxole is a type of aromatic organic compound that is a fusion of benzene and dioxole rings . Pyridazine is a heterocyclic compound with a six-membered ring containing two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings. The benzodioxole and pyridazine rings would contribute to the compound’s aromaticity, potentially affecting its chemical reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For example, the benzodioxole ring might undergo electrophilic aromatic substitution reactions, while the pyridazine ring might participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. Factors such as the compound’s polarity, molecular weight, and functional groups would influence properties like solubility, melting point, and boiling point .

Scientific Research Applications

Antimicrobial and Antioxidant Activity

Compounds with structural similarities have been investigated for their antimicrobial and antioxidant activities. For example, novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides were synthesized and found to possess moderate to significant radical scavenging activity, suggesting potential applications in developing treatments for diseases caused by oxidative stress and microbial infections (Ahmad et al., 2012).

Antifungal Activity

A series of N-(alkyl/aryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide derivatives have been synthesized and evaluated for their antifungal efficacy against several fungal strains, indicating their potential in the development of new antifungal agents (Gupta & Wagh, 2006).

Anti-inflammatory Activity

Derivatives of benzothiazole and benzoxazole have been synthesized and assessed for their anti-inflammatory activity. These studies demonstrate the potential of these compounds in the development of new therapeutic agents for treating inflammation-related conditions (Tariq et al., 2018).

Antimalarial Activity

Research into N-(phenylsulfonyl)acetamide derivatives has shown promising antimalarial activity, with some compounds exhibiting significant efficacy. This opens up possibilities for the development of novel antimalarial drugs to combat resistant strains of malaria (Fahim & Ismael, 2021).

Applications in Organic Synthesis

Studies on the dibromohydration of N-(2-alkynylaryl)acetamide and the silylation of N-(2-hydroxyphenyl)acetamide have revealed new methodologies in organic synthesis, demonstrating the versatility of acetamide derivatives in synthesizing complex molecules (Qiu et al., 2017); (Lazareva et al., 2017).

Safety And Hazards

Without specific safety data, it’s difficult to provide accurate information on the safety and hazards associated with this compound. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions involving this compound would likely depend on its potential applications. For example, if the compound shows promising biological activity, it could be studied further for potential use in pharmaceuticals .

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(3-methyl-6-oxopyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4/c1-10-2-5-15(20)18(17-10)8-14(19)16-7-11-3-4-12-13(6-11)22-9-21-12/h2-6H,7-9H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLHORSIRAGJJST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide

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